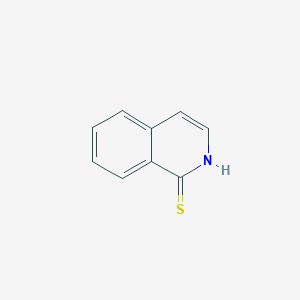

Isoquinoline-1-thiol

Description

Historical Context and Evolution of Research on Isoquinoline-1-thiol

The history of this compound is intrinsically linked to its parent heterocycle, isoquinoline (B145761). Isoquinoline was first isolated from coal tar in 1885. slideshare.netthieme-connect.de The development of fundamental synthetic routes to the isoquinoline core, such as the Bischler-Napieralski (1893) and Pictet-Spengler (1911) reactions, laid the groundwork for the exploration of its derivatives. researchgate.netscribd.com

Research into the sulfur analogues of isoquinolinones appears to have followed the study of their more common oxygen counterparts. Molecules with the isoquinoline-1(2H)-thione structure have typically been prepared through the sulfurization of the corresponding isoquinolin-1(2H)-one derivatives. clockss.org This conversion is commonly achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. clockss.org While early research focused broadly on heterocyclic mercapto compounds and their tautomerism, specific and diversified synthetic strategies for isoquinoline-1(2H)-thiones and their derivatives became more prominent in later years. For example, a 1989 study detailed the synthesis of a substituted hexahydro-oxothis compound, showcasing its reactivity. tandfonline.com More recent methods have focused on novel cyclization and annulation strategies to build the thione-containing ring system directly. clockss.org

Significance of the Isoquinoline Scaffold in Chemical Sciences

The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This designation stems from its recurring presence as a core structural component in a vast number of natural products and synthetic molecules that exhibit significant biological activity. researchgate.netjpionline.org

Many vital alkaloids, including the analgesic morphine and the antimicrobial agent berberine (B55584), contain a tetrahydroisoquinoline framework. thieme-connect.deresearchgate.netuop.edu.pk The structural diversity and therapeutic potential of this scaffold have made it a compelling target for synthetic chemists. nih.gov Isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and enzyme inhibitory properties. jpionline.orgresearchgate.net This broad utility ensures that the isoquinoline framework remains a central focus in the development of new therapeutic agents. researchgate.net

Overview of Research Trajectories for this compound

The synthesis of this compound and its derivatives has been approached through several distinct strategies. A traditional and straightforward method involves the thionation of the corresponding isoquinolin-1(2H)-one using a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. clockss.org

More contemporary and often more complex methods have been developed to construct the heterocyclic system directly. One such approach is the sodium hydride-mediated cyclization of N-substituted 2-(1-arylethenyl)benzothioamides. clockss.orgresearchgate.net These thioamide precursors are themselves generated from the reaction of 2-(1-arylethenyl)phenyllithiums with isothiocyanates. clockss.org Another modern technique is the palladium-nanoparticles-catalyzed oxidative annulation, which joins benzothioamides with alkynes to form the isoquinoline-1(2H)-thione ring. clockss.org

Furthermore, substituted this compound derivatives have been synthesized from different heterocyclic starting materials. For instance, treatment of 3,4-tetramethylene-6-amino-5-cyano-thiopyran-2(1H)-thione with an alkali followed by acidification with hydrochloric acid yields 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound. tandfonline.com

The thiol and thione forms of this compound offer multiple sites for chemical reactions, making the compound a versatile building block for more complex molecules. The sulfur atom is a key reactive center, readily undergoing electrophilic S-alkylation when treated with alkyl halides to produce structurally diverse thioethers. tandfonline.comtandfonline.com

These S-alkylated derivatives serve as valuable intermediates for subsequent cyclization reactions. For example, the reaction of a substituted this compound with α-chloroacetic acid or β-bromopropionic acid leads to the formation of fused heterocyclic systems, namely thiazolo- and thiazinoisoquinolines, respectively. tandfonline.com Similarly, reaction with phenacyl bromide yields an S-phenacyl derivative, which can then cyclize to form a thiazoloisoquinoline. tandfonline.com These transformations underscore the utility of this compound in constructing novel, polycyclic heterocyclic scaffolds.

While studies on the unsubstituted this compound are limited, its derivatives have been the subject of significant pharmacological investigation. Derivatives containing the isoquinoline-1(2H)-thione motif have shown potential as inhibitors of protein phosphatase 1 and exhibit antiproliferation activity. clockss.org

The broader class of isoquinoline derivatives is well-known for a wide array of biological activities, including antifungal and antibacterial effects. jpionline.orgresearchgate.netarkat-usa.org Some fused heterocyclic systems derived from this compound precursors have been screened for bactericidal and fungicidal properties, with some showing high antifungal activity. arkat-usa.org In a related context, isoquinoline-1,3,4-trione derivatives have been found to inactivate the enzyme caspase-3, a key protein in apoptosis. This inactivation occurs through the generation of reactive oxygen species (ROS) in a process that is catalyzed by the presence of thiols, highlighting a potential mode of interaction for thiol-containing compounds within this structural family. nih.gov

A primary focus of theoretical and mechanistic studies on this compound is its prototropic tautomerism. anu.edu.au The compound exists in a dynamic equilibrium between the aromatic thiol form (this compound) and the non-aromatic thione form (isoquinoline-1(2H)-thione). Spectroscopic evidence and computational studies, particularly using Density Functional Theory (DFT), indicate that the thione tautomer is generally the more stable and predominant form in solution. sigmaaldrich.comscience.govresearchgate.net DFT calculations are a crucial tool for modeling the relative energies of the tautomers and the transition state connecting them, providing insight into the equilibrium dynamics. ruc.dknih.govkuleuven.be

Mechanistic investigations have also explored the role of thiols in mediating reactions involving the isoquinoline core. For example, a thiol-mediated photocatalytic process has been developed for the C-H silylation of isoquinoline, demonstrating an alternative to traditional Minisci-type reactions. researchgate.net Such studies contribute to a deeper understanding of the fundamental reactivity of the isoquinoline system and the influence of sulfur-containing functional groups.

Coordination Chemistry

This compound is a heterocyclic compound that exists in a tautomeric equilibrium with its thione form, 1(2H)-isoquinolinethione. sigmaaldrich.comchemscene.com This characteristic is fundamental to its coordination chemistry, as it can coordinate to metal ions in different modes depending on the reaction conditions and the nature of the metal center. The ligand can exist in its neutral thione form or be deprotonated to the thiolate anion, which influences its bonding behavior.

As a ligand, this compound offers multiple potential donor sites, primarily the soft sulfur atom and the harder nitrogen atom of the isoquinoline ring. This allows it to function as a versatile building block in coordination chemistry.

Coordination Modes:

Monodentate Ligation: It can bind to a metal center through either the exocyclic sulfur atom or the heterocyclic nitrogen atom. Coordination through the sulfur atom is common, especially with soft metal ions.

Bidentate Chelating/Bridging Ligation: The deprotonated (thiolato) form of the ligand can act as a bidentate ligand, coordinating to a single metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. marquette.edu Alternatively, it can act as a bridging ligand, linking two metal centers using its S and N donor atoms. marquette.edu Spectroscopic studies on analogous heterocyclic thione complexes confirm this behavior, where the disappearance of the N-H stretching band and shifts in the C=S band in infrared spectra indicate deprotonation and coordination involving both atoms. researchgate.net

Research into related heterocyclic thiolates, such as quinoline (B57606) and pyridine (B92270) thiols, provides insight into the potential of this compound complexes. For instance, platinum(II) dimers bridged by quinoline-thiolate ligands have been synthesized and shown to exhibit metal-metal-to-ligand charge transfer (MMLCT) properties, which are of interest for photochemistry and materials science. acs.org The coordination of heterocyclic thiones to copper(I) has also been studied, revealing bonding that involves both σ-dative and π-back-bonding components. acs.org Complexes of the analogous 1-hydroxopyridine-2-thione have been prepared with various metals, including Rh(III), Pd(II), Cd(II), and Hg(II), highlighting the broad coordination ability of this class of ligands. researchgate.net

Table 1: Potential Coordination Characteristics of this compound

| Feature | Description | Relevant Analogy |

|---|---|---|

| Tautomerism | Exists as an equilibrium between this compound and isoquinolin-1(2H)-thione. sigmaaldrich.comchemscene.com | Common in heterocyclic thiol/thione systems like 2-mercaptopyridine. |

| Coordination Sites | Primary: Exocyclic Sulfur (S), Heterocyclic Nitrogen (N). | 2-thiazoline-2-thiol coordinates via both S and N atoms. marquette.edu |

| Common Coordination Modes | Monodentate (S-bound), Bidentate (S,N-chelate), Bridging (S,N-bridging). | 2-thiazoline-2-thiol acts as a bridging, five-electron donor ligand in a dimanganese complex. marquette.edu |

| Potential Metal Partners | Soft metals (e.g., Pd(II), Pt(II), Hg(II), Cu(I)), Transition metals (e.g., Rh(III), Mn(I)). | Complexes of 1-hydroxopyridine-2-thione with Rh(III), Pd(II), Cd(II), and Hg(II) are known. researchgate.net |

| Interesting Properties | Can form complexes with unique photophysical properties like Metal-Metal-to-Ligand Charge Transfer (MMLCT). | Observed in Pt(II) dimers bridged by quinoline-thiolates. acs.org |

Emerging Applications

The unique structural and electronic properties of this compound and its metal complexes have positioned it as a compound of interest in several cutting-edge applications, particularly in materials science and catalysis.

Materials for Organic Electronics: Isoquinoline derivatives are recognized for their utility as ligands in phosphorescent metal complexes used in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The isoquinoline framework can be incorporated into emissive materials, and metal complexes containing phenylisoquinoline ligands have been developed for OLED devices. google.com Specifically, this compound is listed by chemical suppliers as an "OLED intermediate," suggesting its role as a building block for more complex functional molecules in this field. amadischem.com The introduction of a sulfur atom can modulate the electronic properties and enhance intersystem crossing, which is beneficial for creating efficient phosphorescent emitters.

Self-Assembled Monolayers (SAMs): The thiol (-SH) group is well-known for its ability to strongly bind to noble metal surfaces, such as gold. This property is the foundation for the formation of self-assembled monolayers (SAMs). By analogy with quinoline-6-thiol, this compound can be used to create well-ordered SAMs on metal surfaces. smolecule.com Such functionalized surfaces have potential applications in tailoring surface properties for use in sensors, protecting against corrosion, and in heterogeneous catalysis. smolecule.com The aromatic isoquinoline headgroup can participate in π-stacking interactions, leading to highly organized and stable monolayers.

Advanced Catalysis: Thiols are gaining attention for their role in advanced catalytic systems. ias.ac.in One emerging area is their use as transient cooperative ligands in catalysis. acs.org In this concept, a thiol can reversibly coordinate to a metal catalyst and participate directly in bond activation through metal-ligand cooperation. This approach has been shown to dramatically accelerate or even inhibit certain (de)hydrogenation reactions, offering a new level of control over catalytic processes. acs.org The ability of the this compound ligand to be tuned electronically and sterically makes it a candidate for developing such sophisticated catalytic systems. Furthermore, thiols have been shown to mediate challenging chemical transformations, such as the photocatalytic C-H silylation of isoquinoline, underscoring their utility in modern synthetic chemistry. researchgate.net

Table 2: Summary of Emerging Applications for this compound

| Application Area | Principle | Potential Function of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Serves as a ligand in emissive metal complexes or as a building block for organic emitters. rsc.orgamadischem.com | Modulates electronic properties of the emissive layer; enhances phosphorescence via spin-orbit coupling from the sulfur atom. |

| Self-Assembled Monolayers (SAMs) | The thiol group chemisorbs onto metal surfaces (e.g., gold), forming an ordered molecular layer. smolecule.com | Acts as an anchor to the surface, with the isoquinoline unit providing specific surface properties (e.g., for sensors, corrosion inhibition). |

| Advanced Catalysis | Acts as a transient cooperative ligand that works with a metal center to activate substrates. acs.org | Participates in metal-ligand cooperation to accelerate or control catalytic reactions like hydrogenation. |

| Synthetic Chemistry | Mediates or facilitates complex organic reactions. | Can act as a key reagent or catalyst in modern synthetic methods, such as photocatalytic functionalization. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-isoquinoline-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYIDSMWPLNHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391502 | |

| Record name | Isoquinoline-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-25-4 | |

| Record name | 1-Isoquinolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinoline 1 Thiol and Its Derivatives

Classical Approaches and Adaptations

The traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are foundational in heterocyclic chemistry. researchgate.netaalto.fi These reactions are primarily designed to construct the core isoquinoline or tetrahydroisoquinoline ring system. nrochemistry.comorganicreactions.orgmdpi.comwikipedia.org Direct synthesis of isoquinoline-1-thiol using these classical methods is not common; they are typically employed to generate isoquinoline precursors, such as isoquinolin-1(2H)-ones, which can then be converted to the corresponding thiol.

Bischler-Napieralski Synthesis and Modifications Leading to Isoquinoline Precursors

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. nrochemistry.com This reaction is most effective when the aromatic ring is electron-rich. nrochemistry.com The resulting dihydroisoquinolines can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.com To obtain this compound via this route, one would typically synthesize an isoquinolin-1(2H)-one precursor first. This involves the use of a β-phenylethylamine which, after acylation, is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.com The Pictet-Gams modification of this reaction allows for the direct synthesis of isoquinolines from N-acyl-2-aryl-2-hydroxyethylamines. thieme-connect.de

A common subsequent step is the thionation of the resulting isoquinolin-1(2H)-one. This transformation can be achieved using reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. beilstein-journals.org

| Precursor Type | Reaction | Intermediate | Target | Ref. |

| β-Arylethylamide | Bischler-Napieralski Cyclization | 3,4-Dihydroisoquinoline | Isoquinoline | nrochemistry.com |

| N-Acyl-2-aryl-2-hydroxyethylamine | Pictet-Gams Modification | Dihydroisoquinoline | Isoquinoline | thieme-connect.de |

| Isoquinolin-1(2H)-one | Thionation | - | Isoquinoline-1(2H)-thione | beilstein-journals.org |

Pictet-Spengler Synthesis and Analogous Cyclization Reactions

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is typically catalyzed by acid and is widely used for the synthesis of tetrahydroisoquinolines. mdpi.comwikipedia.orgmdpi.com For the synthesis of this compound, this method would be used to create a tetrahydroisoquinoline precursor, which would then require aromatization and introduction of the thiol group. The reaction conditions can be harsh, often requiring strong acids and heat, especially for less nucleophilic aromatic rings. wikipedia.org Enzyme-catalyzed Pictet-Spengler reactions have also been developed, offering a milder and stereoselective alternative for the synthesis of chiral tetrahydroisoquinolines. nih.gov

| Reactants | Reaction | Product | Ref. |

| β-Arylethylamine, Aldehyde/Ketone | Pictet-Spengler Reaction | Tetrahydroisoquinoline | wikipedia.orgmdpi.com |

| Dopamine, Ketone | Enzymatic Pictet-Spengler | Chiral Tetrahydroisoquinoline | nih.gov |

Pomeranz-Fritsch Reaction and Related Cyclizations

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. chemistry-reaction.comwikipedia.org These starting materials are formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.org The reaction has been modified to produce a variety of substituted isoquinolines. thermofisher.com Similar to the other classical methods, this reaction would be used to synthesize the isoquinoline ring system, which would then undergo further functionalization to introduce the thiol group at the 1-position.

| Reactants | Reaction | Product | Ref. |

| Benzaldehyde, 2,2-Dialkoxyethylamine | Pomeranz-Fritsch Reaction | Isoquinoline | chemistry-reaction.comwikipedia.org |

| Substituted Benzylamine, Glyoxal Hemiacetal | Schlittler-Muller Modification | C1-Substituted Isoquinoline | thermofisher.com |

Cyclization of Thiopyran-2(1H)thione Derivatives

A more direct route to this compound derivatives involves the rearrangement and cyclization of thiopyran-2(1H)-thione precursors. For instance, the treatment of 3,4-tetramethylene-6-amino-5-cyano-thiopyran-2(1H)thione with an alkali followed by acidification has been shown to afford 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound. tandfonline.com This method provides a direct entry into a substituted this compound system, albeit in a reduced form.

| Starting Material | Reagents | Product | Ref. |

| 3,4-Tetramethylene-6-amino-5-cyano-thiopyran-2(1H)thione | 1. Alkali 2. HCl | 1,2,5,6,7,8-Hexahydro-4-cyano-3(2H)-oxothis compound | tandfonline.com |

Modern Synthetic Strategies

Modern synthetic methods often aim for greater efficiency and functional group tolerance. For the synthesis of this compound and its derivatives, these strategies can offer more direct and versatile routes.

Transition Metal-Mediated Cascade Reactions

Transition metal-catalyzed reactions, particularly those involving cascade or domino processes, have emerged as powerful tools for the synthesis of complex heterocyclic systems. nsf.gov While a wide array of transition metal-catalyzed methods exist for the synthesis of the isoquinoline and isoquinolinone core, including those utilizing palladium, rhodium, copper, and gold catalysts, specific examples leading directly to this compound are less common. nsf.govnih.govresearchgate.netmdpi.comorganic-chemistry.orgacs.org

However, related methodologies provide a conceptual framework. For example, a facile method for the preparation of isoquinoline-1(2H)-thione derivatives involves the sodium hydride-mediated cyclization of N-substituted 2-(1-arylethenyl)benzothioamides. researchgate.netresearchgate.net These precursors are derived from the reaction of 2-(1-arylethenyl)phenyllithiums with isothiocyanates. researchgate.netresearchgate.net This approach provides direct access to 2-substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thiones.

| Precursor | Reagent | Product | Ref. |

| N-Substituted 2-(1-arylethenyl)benzothioamide | Sodium Hydride | 2-Substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thione | researchgate.netresearchgate.net |

Copper-Catalyzed Annulation Protocols

Copper catalysis has proven to be a versatile tool for the construction of isoquinoline frameworks. A notable example is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile, which affords densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization. organic-chemistry.org This method proceeds via N-atom transfer and offers high selectivity and generality. organic-chemistry.org Another efficient approach involves the copper-catalyzed cascade reaction of substituted 2-halobenzamides with β-keto esters, leading to 3,4-disubstituted isoquinolin-1(2H)-ones under mild conditions. nih.gov This one-pot synthesis is recognized for its economic and practical advantages. nih.gov

Furthermore, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a green and highly efficient route to isoquinolines and isoquinoline N-oxides. nih.gov The selectivity of this reaction can be controlled by the presence or absence of a hydroxyl protecting group on the oxime, leading to either N-O or O-H bond cleavage. nih.gov Additionally, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones, β-keto esters, and β-keto nitriles have been developed for the synthesis of a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| Copper(I) | 2-Bromoaryl ketones, terminal alkynes, acetonitrile | Densely functionalized isoquinolines | Three-component [3 + 2 + 1] cyclization, N-atom transfer. organic-chemistry.org |

| Copper | Substituted 2-halobenzamides, β-keto esters | 3,4-Disubstituted isoquinolin-1(2H)-ones | One-pot, mild conditions, economical. nih.gov |

| Copper(I) | (E)-2-alkynylaryl oxime derivatives | Isoquinolines and isoquinoline N-oxides | Green synthesis in water, selective N-O/O-H cleavage. nih.gov |

| Copper | 2-Haloaryloxime acetates, active methylene compounds | Functionalized isoquinoline derivatives | High chemo- and regioselectivity. organic-chemistry.org |

Palladium-Catalyzed Iminoannulation

Palladium-catalyzed reactions have been extensively utilized for the synthesis of isoquinolines. A prominent method is the iminoannulation of internal alkynes with the tert-butylimines of o-iodobenzaldehydes. ub.educapes.gov.bracs.orgnih.gov This reaction, often referred to as the Larock heteroannulation, provides good to excellent yields of substituted isoquinolines with high regioselectivity. ub.edu The optimal conditions typically involve using palladium(II) acetate (B1210297) (Pd(OAc)2) as the catalyst, triphenylphosphine (B44618) (PPh3) as a ligand, and sodium carbonate (Na2CO3) as a base in dimethylformamide (DMF). capes.gov.bracs.orgnih.gov This methodology is particularly effective for aryl- and alkenyl-substituted alkynes. capes.gov.brnih.gov The scope can be extended to alkyl-substituted alkynes when electron-rich imines are used. nih.gov

A one-pot synthesis combining palladium-catalyzed coupling and copper-catalyzed cyclization has also been developed. capes.gov.br In this approach, terminal acetylenes react with the tert-butylimine of o-iodobenzaldehyde in the presence of a palladium catalyst, followed by copper-catalyzed cyclization of the intermediate iminoalkynes to yield 3-substituted isoquinolines. capes.gov.br This sequential process is efficient and allows for the synthesis of a variety of isoquinoline derivatives. capes.gov.br

| Catalyst System | Reactants | Product | Key Features |

| Pd(OAc)2, PPh3, Na2CO3 | Internal alkynes, tert-butylimines of o-iodobenzaldehydes | Substituted isoquinolines | High regioselectivity, good to excellent yields. ub.educapes.gov.bracs.orgnih.gov |

| Pd catalyst, Cu catalyst | Terminal acetylenes, tert-butylimine of o-iodobenzaldehyde | 3-Substituted isoquinolines | One-pot sequential coupling and cyclization. capes.gov.br |

Rhodium-Catalyzed Reactions

Rhodium catalysts have emerged as powerful tools for the synthesis of isoquinolines through C-H activation and annulation strategies. A notable example is the rhodium(III)-catalyzed one-pot synthesis involving the condensation of aryl ketones and hydroxylamine, followed by C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne. organic-chemistry.org This method allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

Another innovative approach utilizes a rhodium(I) catalyst for the carbothiolation of alkynes with ortho-ketone-bearing aryl methyl sulfides. nih.govorganic-chemistry.org The resulting adducts serve as precursors for highly substituted isoquinolines. nih.govorganic-chemistry.org More recently, a rhodium-catalyzed annulative coupling using vinyl selenone as an acetylene (B1199291) surrogate has been developed for the synthesis of 3,4-nonsubstituted isoquinolines under mild conditions. organic-chemistry.org A key advantage of this method is the ability to recover and recycle the selenium byproduct. organic-chemistry.org Additionally, rhodium-catalyzed asymmetric hydrogenation of isoquinolines, promoted by a strong Brønsted acid, provides a route to chiral tetrahydroisoquinolines with high enantioselectivity. rsc.org

| Catalyst | Reactants | Product | Key Features |

| Rhodium(III) | Aryl ketones, hydroxylamine, internal alkyne | Multisubstituted isoquinolines | One-pot, C-H activation of in situ generated oxime. organic-chemistry.org |

| Rhodium(I) | Alkynes, ortho-ketone-bearing aryl methyl sulfides | Highly substituted isoquinolines | Carbothiolation reaction. nih.govorganic-chemistry.org |

| Rhodium | Vinyl selenone, various substrates | 3,4-Nonsubstituted isoquinolines | Use of an acetylene surrogate, mild conditions. organic-chemistry.org |

| Rhodium/Bisphosphine | Isoquinolines | Chiral tetrahydroisoquinolines | Asymmetric hydrogenation, high enantioselectivity. rsc.org |

Organocatalytic Approaches

Organocatalysis has gained prominence as a sustainable and powerful strategy in organic synthesis. researchgate.net For the synthesis of isoquinoline derivatives, bifunctional organocatalysts have been employed to achieve high enantioselectivity. For instance, a quinidine-derived urea (B33335) organocatalyst has been used for the enantioselective synthesis of axially chiral isoquinoline N-oxides, affording excellent yields and enantioselectivities. thieme-connect.com The proposed mechanism involves the urea and tertiary amine moieties of the catalyst forming hydrogen bonds with the isoquinoline N-oxide and its phenol (B47542) moiety, inducing a directional twist. thieme-connect.com

Furthermore, organocatalytic cascade reactions have been developed for the construction of hydroisoquinoline scaffolds. A trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade of cyanoacrylamides with 2,4-dienals, catalyzed by an organocatalyst, yields highly functionalized hydroisoquinolines in high yields and with excellent stereoselectivities. rsc.org Simple amine-catalyzed protocols have also been reported for the synthesis of isoquinolines from 1,5-yne-imines via the intramolecular migration of an N-aryl sulfonyl group. oup.com

| Catalyst Type | Reaction | Product | Key Features |

| Bifunctional quinidine-derived urea | Enantioselective synthesis | Axially chiral isoquinoline N-oxides | Excellent yields and enantioselectivities. thieme-connect.com |

| Organocatalyst | Trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade | Highly functionalized hydroisoquinolines | High yields and excellent stereoselectivities. rsc.org |

| Simple amine | Intramolecular migration of N-aryl sulfonyl group | Isoquinolines from 1,5-yne-imines | Amine-catalyzed protocol. oup.com |

Catalyst-Free and Base-Free Synthetic Methods

The development of catalyst-free and base-free synthetic methods is highly desirable from an environmental and economic perspective. A notable example is the catalyst-free conjugate thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds in water at room temperature, which produces β-sulfido carbonyl compounds in excellent yields. rsc.org While not directly forming the isoquinoline ring, this method is fundamental for introducing sulfur-containing functionalities that could be precursors to this compound.

Electrochemical Reactions

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for external oxidants or catalysts. researchgate.net An electrochemical method for the synthesis of isoquinoline sulfone compounds has been developed using isoquinoline N-oxides and sodium benzenesulfinate (B1229208) as reactants, with sodium iodide as the electrolyte. researchgate.net This reaction proceeds under mild conditions and is environmentally friendly. researchgate.net

Ruthenium-catalyzed electrochemical synthesis has also been reported for the three-component assembly of isoquinolines. thieme-connect.dethieme-connect.de This method is operationally friendly and provides the desired products in moderate to good yields. thieme-connect.de Furthermore, electrochemical trifluoromethylation/cyclization has been achieved for the synthesis of isoquinoline-1,3-diones. rsc.org This protocol utilizes an inexpensive trifluoromethylation reagent and proceeds efficiently without additional redox reagents. rsc.org

| Method | Reactants | Product | Key Features |

| Electrochemical | Isoquinoline N-oxides, sodium benzenesulfinate | Isoquinoline sulfone compounds | Catalyst- and oxidant-free, mild conditions. researchgate.net |

| Ruthenaelectro-catalyzed | Three-component reaction | Isoquinolines | Operationally friendly, moderate to good yields. thieme-connect.dethieme-connect.de |

| Electrochemical | N/A | Isoquinoline-1,3-diones | Trifluoromethylation/cyclization, no additional redox reagents. rsc.org |

Radical Cascade Reactions for Isoquinoline-1,3(2H,4H)-dione Derivatives

Radical cascade reactions provide an efficient pathway for the synthesis of complex molecules from simple starting materials. A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives. nih.govrsc.org This reaction involves an oxidative cross-coupling followed by a radical addition to the aromatic ring, proceeding in good yields under mild, metal-free, and solvent-free conditions. nih.govrsc.org

Visible-light-promoted radical cascade reactions have also been employed. researchgate.netnih.gov For instance, a decarboxylative acyl radical acylation/cyclization cascade of N-methacryloylbenzamides with α-keto acids generates acylated isoquinoline-1,3(2H,4H)-dione derivatives. nih.gov This method features mild reaction conditions and a broad substrate scope. nih.gov Similarly, eosin (B541160) Y-catalyzed reactions of N-alkyl-N-methacryloyl benzamides with sodium sulfinates under visible light afford sulfonyl-containing isoquinolinediones. researchgate.net

| Reaction Type | Reactants | Product | Key Features |

| Cascade Reaction | N-Alkyl-N-methacryloylbenzamide, aryl aldehydes | Isoquinoline-1,3(2H,4H)-dione derivatives | Metal- and solvent-free, mild conditions. nih.govrsc.org |

| Visible-light-promoted decarboxylative acyl radical cascade | N-Methacryloylbenzamides, α-keto acids | Acylated isoquinoline-1,3(2H,4H)-dione derivatives | Mild reaction conditions, broad substrate scope. nih.gov |

| Eosin Y-catalyzed visible-light reaction | N-Alkyl-N-methacryloyl benzamides, sodium sulfinates | Sulfonyl-containing isoquinolinediones | Visible-light mediated. researchgate.net |

Derivatization of this compound

The thiol group of this compound is a versatile handle for introducing a wide range of functionalities. Derivatization reactions primarily target the sulfur atom, leading to the formation of new carbon-sulfur bonds.

S-alkylation and S-acylation are fundamental transformations for the derivatization of this compound, providing access to a diverse array of thioethers and thioesters.

The reaction of this compound derivatives with alkyl halides is a common method for S-alkylation. For instance, the treatment of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound with an excess of alkyl halides, such as methyl iodide or ethyl iodide, results in the formation of the corresponding S-alkylated isoquinolines. aun.edu.egtandfonline.comtandfonline.com In these reactions, alkylation can also occur at the oxygen atom, leading to O- and S-dialkylated products. tandfonline.com

Table 1: Examples of S-Alkylated this compound Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | Methyl iodide | 1-(Methylthio)-4-cyano-3-methoxy-5,6,7,8-tetrahydroisoquinoline | tandfonline.com |

| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | Ethyl iodide | 1-(Ethylthio)-4-cyano-3-ethoxy-5,6,7,8-tetrahydroisoquinoline | tandfonline.com |

The reaction of this compound derivatives with α-halo acids or their esters provides a pathway to condensed heterocyclic systems. The reaction of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound with α-chloroacetic acid leads to the formation of a thiazoloisoquinoline derivative. aun.edu.egtandfonline.comtandfonline.com This reaction proceeds by initial S-alkylation followed by intramolecular cyclization.

Similarly, reacting the same this compound derivative with β-bromopropionic acid in the presence of fused sodium acetate in ethanol (B145695) results in the formation of a thiazinoisoquinoline. aun.edu.egtandfonline.comtandfonline.com The reaction, when refluxed for 12 hours, yields the corresponding thiazino[2,3-a]isoquinoline derivative in good yield. tandfonline.com

Table 2: Synthesis of Thiazolo and Thiazinoisoquinolines

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | α-Chloroacetic acid | Thiazolo[2,3-a]isoquinoline derivative | - | aun.edu.egtandfonline.comtandfonline.com |

| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | β-Bromopropionic acid | Thiazino[2,3-a]isoquinoline derivative | 70% | tandfonline.com |

The reaction of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound with one molar equivalent of phenacyl bromide yields the corresponding S-phenacyl derivative. aun.edu.egtandfonline.comtandfonline.com This intermediate can then undergo cyclization upon heating in acetic acid to afford a thiazoloisoquinoline derivative. tandfonline.com

Interestingly, when two molar equivalents of phenacyl bromide are used, both S- and O-phenacyl derivatives are formed. aun.edu.egtandfonline.comtandfonline.com The resulting S,O-diphenacyl derivative can be cyclized to a furoisoquinoline derivative. aun.edu.egtandfonline.com

Table 3: Synthesis and Cyclization of S-Phenacyl Derivatives

| Reactant | Reagent (molar ratio) | Intermediate | Cyclization Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | Phenacyl bromide (1:1) | S-Phenacyl derivative | Thiazoloisoquinoline derivative | 70% | tandfonline.com |

| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | Phenacyl bromide (1:2) | S,O-Diphenacyl derivative | Furoisoquinoline derivative | - | aun.edu.egtandfonline.com |

The synthesis of thioethers from this compound is a key transformation, and various methods have been developed to achieve this with high efficiency and regioselectivity.

A notable method for the synthesis of thioethers involves the use of thiourea (B124793) as a sulfur source. slideshare.netresearchgate.net This approach allows for the regioselective synthesis of both symmetrical and unsymmetrical thioethers from chloro-substituted isoquinolines. slideshare.netresearchgate.net The reaction conditions can be tuned to favor the formation of either the this compound or the corresponding thioether. researchgate.net

The proposed mechanism involves an aromatic nucleophilic substitution reaction where thiourea acts as a sulfur surrogate to form an isothiouronium salt intermediate. slideshare.netresearchgate.net This intermediate can then be hydrolyzed to the thiol or react further to yield the thioether. researchgate.net This method is advantageous as it often avoids the formation of byproducts and offers a simplified, environmentally friendly route to these sulfur-containing compounds. slideshare.netacs.org The reaction of 1-chloro-3-substituted isoquinolines with thiourea can be optimized to produce isoquinoline-1-thiols in good yields. researchgate.net By adjusting the concentration of thiourea, the formation of symmetrical thioethers can be promoted. researchgate.net

Formation of Thioethers

Alkynylation of Thiols with Hypervalent Iodine Reagents

The alkynylation of thiols represents a significant transformation in organic synthesis, yielding thioalkynes that are valuable in medicinal chemistry and materials science. nih.govepfl.ch A particularly effective method for this conversion involves the use of hypervalent iodine reagents, specifically ethynylbenziodoxol(on)e (EBX) reagents. researchgate.netnih.gov This approach is noted for its mild reaction conditions and high chemoselectivity. nih.govacs.org

The reaction mechanism was elucidated through computational studies, which revealed a novel, concerted transition state with a low energy barrier. nih.govacs.org This mechanism involves a three-atom interaction between the sulfur of the thiol, the iodine of the EBX reagent, and the α-carbon of the alkyne. nih.gov This pathway rationalizes the high reaction rates observed. nih.govacs.org For silyl-substituted EBX reagents, the activation energy is exceptionally low, making it a highly favorable pathway. nih.govacs.org The reaction proceeds under basic conditions, which is a key difference from many other reactions involving hypervalent iodine reagents that often require acidic activation for a single electron transfer (SET) pathway. nih.govacs.org

While direct examples specifying this compound as the substrate in the literature are scarce, its nature as a thiol makes it a suitable candidate for this highly general and practical alkynylation method. epfl.chacs.org The scope of this reaction is broad, accommodating various functional groups on both the thiol and the alkyne, and has been successfully applied to other sulfur nucleophiles like thioacids and thioglycosides. nih.govepfl.ch

Table 1: Key Features of Thiol Alkynylation with EBX Reagents

| Feature | Description | Reference |

|---|---|---|

| Reagents | Ethynylbenziodoxol(on)e (EBX) hypervalent iodine reagents. | researchgate.netnih.gov |

| Mechanism | Concerted transition state involving sulfur, iodine, and the alkyne's α-carbon. | nih.govacs.org |

| Conditions | Typically basic, which disfavors alternative SET pathways. | nih.govacs.org |

| Activation Energy | Very low, especially with silyl-substituted EBX reagents (e.g., 10.8 kcal/mol). | nih.govacs.org |

| Scope | Broad, applicable to a wide range of thiols and other sulfur nucleophiles. | nih.govepfl.ch |

Incorporation into Fused Heterocyclic Systems

This compound and its derivatives serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions typically leverage the reactivity of the thiol group and the adjacent positions on the isoquinoline ring to construct new rings.

Triazolo- and Thiadiazolyl Isoquinoline Derivatives

The synthesis of isoquinolines fused with triazole and thiadiazole rings has been explored through several routes. One method involves the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides, which, under microwave irradiation in the presence of chitosan, yields triazoloisoquinoline derivatives. scirp.orgscirp.org In a related synthesis, 1-methylisoquinoline can be reacted with an arylisothiocyanate to produce a thioanilide intermediate. scirp.orgresearchgate.net This intermediate can then undergo reaction with hydrazonoyl halides to form the corresponding researchgate.netCurrent time information in Bangalore, IN.aun.edu.egthiadiazolyl isoquinoline derivatives. scirp.orgresearchgate.net

Another approach starts with a substituted this compound derivative, 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound. aun.edu.egtandfonline.comtandfonline.com This compound can be reacted with reagents such as α-chloroacetic acid or phenacyl bromide. aun.edu.egtandfonline.comtandfonline.com The reaction with α-chloroacetic acid leads to the formation of a fused thiazolo-isoquinoline system. aun.edu.egtandfonline.comtandfonline.com Similarly, reaction with one mole of phenacyl bromide produces an S-phenacyl derivative, which can be cyclized to give the corresponding thiazoloisoquinoline. aun.edu.egtandfonline.comtandfonline.com These syntheses demonstrate the utility of the thiol group as a handle for cyclization reactions to form fused sulfur- and nitrogen-containing heterocycles. aun.edu.egtandfonline.com

Indoloisoquinoline and Pyrroloisoquinoline Scaffolds

Indoloisoquinoline and pyrroloisoquinoline frameworks are present in numerous natural products and are of significant interest in medicinal chemistry. nih.gov Synthetic strategies often focus on constructing the pyrrole (B145914) or indole (B1671886) ring onto a pre-existing isoquinoline core. nih.gov

One notable synthesis of an indolo[2,1-a]isoquinolinone involves the air oxidation of a thiol to form a sulfur radical. nih.gov This radical then adds to a propenone derivative, initiating a cascade cyclization that ultimately affords the functionalized indoloisoquinolinone scaffold. nih.gov Other methods include palladium-catalyzed auto-tandem cyclizations with N-tosylhydrazones to create pyrroloisoquinoline and indoloisoquinoline derivatives. uniovi.esuniovi.es Additionally, silver(I)-catalyzed cycloisomerization of alkynyl N-benzylidene glycinates can form an azomethine ylide, which undergoes dipolar cycloaddition to build the pyrroloisoquinoline core. sit.edu.cn These diverse strategies highlight the modular nature of isoquinoline synthesis, allowing for the construction of complex, polycyclic architectures. nih.govnih.gov

Dithioloquinoline-1-thione Derivatives

A specific class of fused systems, the 4,5-dihydro-1H- nih.govCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thiones, has been synthesized and studied. mdpi.comresearchgate.netnih.gov The synthesis of these tricyclic systems involves building upon a dihydroquinoline core. mdpi.comresearchgate.net For instance, N-acyl derivatives of nih.govCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thiones can be obtained by reacting the parent dithioloquinoline with various carbonyl chlorides in refluxing toluene. mdpi.comresearchgate.net

Further elaboration can be achieved through annelation. The Stolle reaction, using oxalyl chloride with a dithioloquinoline in refluxing dry toluene, can be used to construct a fused pyrrole-1,2-dione fragment, leading to a pyrrolo[3,2,1-ij]quinoline-1,2-dione system. mdpi.comresearchgate.net These methods demonstrate how the dithioloquinoline-1-thione core can be systematically modified to create novel polycondensed heterocyclic systems. researchgate.net

Table 2: Synthesis of Fused Dithioloquinoline-1-thione Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Dithioloquinoline | Carbonyl Chlorides | N-acyl- nih.govCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thiones | mdpi.comresearchgate.net |

| Dithioloquinoline | Oxalyl Chloride | Pyrrolo[3,2,1-ij]quinoline-1,2-dione | mdpi.comresearchgate.net |

Functionalization at Other Positions of the Isoquinoline Core

Beyond creating fused systems, significant effort has been directed towards the direct functionalization of the isoquinoline ring itself. nih.govrsc.org Modern synthetic approaches provide access to diversely substituted isoquinolines, which are valuable scaffolds in medicinal chemistry. nih.govrsc.orgresearchgate.net

Substitution at C-1, C-3, and C-4 Carbon Atoms

The functionalization of the C-1, C-3, and C-4 positions of the isoquinoline nucleus is a key strategy for creating structural diversity. nih.govresearchgate.net While nucleophilic attack is common at the C-1 and C-3 positions, direct functionalization at the C-4 position is often more challenging. acs.org

De novo synthetic approaches offer a solution by manipulating intermediates formed during the ring's construction. acs.org One such protocol utilizes a four-component, one-pot coupling of a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride. acs.org This palladium-catalyzed process involves α-arylation of the ketone enolate, followed by in situ trapping with an electrophile and subsequent aromatization to yield polysubstituted isoquinolines. acs.org This method allows for the regioselective introduction of various functionalities at the C-3 and C-4 positions. acs.org

Bond Formations at C1–N2 and C3–N2 Atomsthieme-connect.de

The construction of the isoquinoline core through the formation of carbon-nitrogen bonds is a cornerstone of heterocyclic synthesis. Specifically, the strategic formation of the C1–N2 and N2–C3 bonds constitutes the final step in many classical and contemporary methods for assembling the pyridine (B92270) ring of the isoquinoline system. These cyclization strategies are diverse, often relying on intramolecular reactions of appropriately substituted benzene (B151609) precursors. Methodologies range from acid-catalyzed cyclodehydrations to transition-metal-mediated annulations, providing access to a wide array of substituted isoquinoline derivatives.

Key strategies, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, exemplify the formation of the C1–N2 bond through the cyclization of β-phenylethylamine derivatives. pharmaguideline.comacs.orgresearchgate.net Modern approaches have expanded this repertoire significantly, employing metal-catalyzed reactions that often proceed under milder conditions with greater functional group tolerance. organic-chemistry.orgnih.govresearchgate.net These methods can involve the cyclization of precursors like o-alkynylbenzaldoximes or iminoalkynes, where the nitrogen atom acts as an intramolecular nucleophile to forge the critical C–N bond. thieme-connect.deacs.org This section details specific synthetic methodologies where the formation of the C1–N2 and/or N2–C3 bond is the pivotal ring-closing event.

Electrophilic Cyclization of Iminoalkynes for C1–N2 Bond Formation

A robust method for constructing the isoquinoline skeleton involves the electrophilic cyclization of tert-butylimines derived from o-(1-alkynyl)benzaldehydes. acs.org This approach provides a direct route to 4-substituted isoquinolines. The reaction is typically initiated by an electrophile (E+), such as iodine (I₂) or a sulfenyl chloride, which activates the alkyne for an intramolecular nucleophilic attack by the imine nitrogen. This 6-endo-dig cyclization forges the C1–N2 bond and forms a six-membered ring. Subsequent elimination of the tert-butyl group leads to the aromatic isoquinoline product.

The reaction conditions are generally mild, and the methodology accommodates a variety of substituents on both the alkyne and the aromatic ring. acs.org Silver catalysts can also be employed to effect the ring closure, which is particularly effective for aryl-, alkenyl-, and alkyl-substituted iminoalkynes. acs.org

| Substrate (Iminoalkyne) | Electrophile/Catalyst | Base/Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| N-((2-(phenylethynyl)phenyl)methylene)-2-methylpropan-2-amine | I₂ | NaHCO₃ / CH₃CN | Room Temp, 2 h | 4-Iodo-1-phenylisoquinoline | 94 |

| N-((2-(hex-1-yn-1-yl)phenyl)methylene)-2-methylpropan-2-amine | I₂ | NaHCO₃ / CH₃CN | Room Temp, 2 h | 1-Butyl-4-iodo-isoquinoline | 85 |

| N-((2-(phenylethynyl)phenyl)methylene)-2-methylpropan-2-amine | PhSCl | NaHCO₃ / CH₂Cl₂ | 0 °C to Room Temp, 2 h | 1-Phenyl-4-(phenylthio)isoquinoline | 88 |

| N-((2-(cyclohex-1-en-1-ylethynyl)phenyl)methylene)-2-methylpropan-2-amine | ICl | NaHCO₃ / CH₂Cl₂ | 0 °C to Room Temp, 2 h | 1-(Cyclohex-1-en-1-yl)-4-iodo-isoquinoline | 80 |

| N-((2-(phenylethynyl)phenyl)methylene)-2-methylpropan-2-amine | AgNO₃ (10 mol%) | Ethanol | 50 °C, 1 day | 1-Phenylisoquinoline | 78 |

Cyclization of 2-Alkynylbenzaldoximes

The intramolecular cyclization of 2-alkynylbenzaldoximes presents another versatile strategy for isoquinoline synthesis, inherently involving the formation of the C1–N2 bond. thieme-connect.deresearchgate.net These reactions can be tuned to produce either isoquinolines or isoquinoline N-oxides. For instance, using an electrophile like silver triflate (AgOTf) or bromine initiates a 6-endo-dig cyclization to form a cyclic nitrone intermediate. thieme-connect.de Subsequent deoxygenation, which can be achieved in the presence of carbon disulfide (CS₂), affords the desired isoquinoline derivative in good to high yields. thieme-connect.de

The proposed mechanism involves the electrophilic activation of the alkyne moiety, followed by the nucleophilic attack of the oxime nitrogen to form the C1–N2 bond and generate the isoquinoline-N-oxide intermediate. A [3+2] dipolar cycloaddition with CS₂ and subsequent fragmentation releases the isoquinoline product. thieme-connect.de

| Substrate (2-Alkynylbenzaldoxime) | Electrophile | Reagents | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (E)-o-(phenylethynyl)benzaldehyde oxime | AgOTf (10 mol%) | CS₂ | DMF | 60 °C, 3 h | 1-Phenyl-3-methylisoquinoline | 92 |

| (E)-o-((4-methoxyphenyl)ethynyl)benzaldehyde oxime | AgOTf (10 mol%) | CS₂ | DMF | 60 °C, 3 h | 1-(4-Methoxyphenyl)-3-methylisoquinoline | 88 |

| (E)-o-(hex-1-yn-1-yl)benzaldehyde oxime | AgOTf (10 mol%) | CS₂ | DMF | 60 °C, 3 h | 1-Butyl-3-methylisoquinoline | 85 |

| (E)-o-(phenylethynyl)benzaldehyde oxime | Br₂ | CS₂, NaHCO₃ | DMF | Room Temp, 3.5 h | 4-Bromo-1-phenyl-3-methylisoquinoline | 94 |

| (E)-o-((4-chlorophenyl)ethynyl)benzaldehyde oxime | Br₂ | CS₂, NaHCO₃ | DMF | Room Temp, 3.5 h | 4-Bromo-1-(4-chlorophenyl)-3-methylisoquinoline | 91 |

Condensation Reactions for N2–C3 Bond Formation

The formation of the N2–C3 bond is the key step in the synthesis of isoquinolin-3-amines from (2-formylphenyl)acetonitriles. thieme-connect.de In this method, the precursor containing both an aldehyde and a nitrile group undergoes condensation with an amine. The reaction proceeds via an initial reversible formation of an azomethine (imine) from the aldehyde and the external amine. Subsequently, an intramolecular attack of the amine nitrogen onto the carbon of the nitrile group forges the N2–C3 bond, leading to a cyclized intermediate that tautomerizes to the final isoquinolin-3-amine (B165114) product. thieme-connect.de This strategy provides a direct route to C3-amino substituted isoquinolines.

Chemical Reactivity and Reaction Mechanisms of Isoquinoline 1 Thiol

Tautomerism of Isoquinoline-1-thiol

This compound exists in a tautomeric equilibrium with its thione form, 2H-isoquinoline-1-thione. anu.edu.auuni.lu This phenomenon, common in heterocyclic mercapto compounds, involves the migration of a proton between the sulfur atom and the ring nitrogen atom. The position of this equilibrium can be influenced by factors such as solvent polarity and the potential for self-association. cdnsciencepub.com

In nonpolar solvents, the thiol form may be more prevalent, whereas polar solvents tend to stabilize the more polar thione tautomer. cdnsciencepub.com The thione form is characterized by a C=S double bond and an N-H bond, while the thiol form contains a C-S single bond with an S-H group and a C=N double bond within the heterocyclic ring. uni.lumdpi.com Spectroscopic methods, such as NMR and mass spectrometry, are often employed to study these tautomeric equilibria in the gas phase and in solution. unlp.edu.ar

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in this compound is a potent nucleophile, readily participating in a variety of reactions to form new covalent bonds. This reactivity is central to its utility in synthetic organic chemistry.

The formation of a carbon-sulfur (C-S) bond is a hallmark reaction of this compound. The thiol group can be readily S-alkylated or S-acylated. For instance, in the presence of a base, it reacts with electrophilic carbon sources to yield thioethers. mdpi.comccspublishing.org.cnhznu.edu.cn

Research has shown that derivatives like 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound react with one mole of phenacyl bromide to produce the corresponding S-phenacyl derivatives. tandfonline.comtandfonline.com This reaction underscores the nucleophilicity of the sulfur atom, which attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion and forming a new C-S bond. These S-substituted intermediates can then be used in subsequent cyclization reactions to form more complex heterocyclic systems. tandfonline.comtandfonline.com

The thiol group of this compound can react with organic isocyanates in a nucleophilic addition reaction to form thiocarbamates. acs.org This reaction is often catalyzed by tertiary amines. researchgate.netcdnsciencepub.comcdnsciencepub.com The rate of the reaction is typically first order with respect to the concentrations of the thiol, the isocyanate, and the amine catalyst. researchgate.netcdnsciencepub.com

The catalytic mechanism generally involves the formation of a complex between the tertiary amine and the thiol, which enhances the nucleophilicity of the sulfur atom, facilitating its attack on the electrophilic carbon of the isocyanate group. cdnsciencepub.comcdnsciencepub.com The efficiency of the amine catalyst depends on its structure, with studies on similar reactions showing that catalysts like triethylenediamine and triethylamine (B128534) are highly effective. researchgate.netcdnsciencepub.com The reaction proceeds more readily in solvents that can stabilize charged intermediates. researchgate.netcdnsciencepub.com

Table 1: Reactivity of Thiols with Phenyl Isocyanate

| Thiol Reactant | Relative Rate of Reaction |

| Phenylmethanethiol | Highest |

| 1,4-Butanedithiol | High |

| 1-Butanethiol | Moderate |

| 1-Dodecanethiol | Low |

| Thiophenol | Lowest |

| Data derived from studies on the kinetics of tertiary-amine-catalyzed reactions of organic isocyanates with various thiols. researchgate.netcdnsciencepub.com |

This compound and its derivatives readily undergo S-alkylation with a variety of halides and other electrophiles. When reacted with excess alkyl halides, such as methyl iodide or ethyl iodide, both S- and O-alkylation can occur in derivatives possessing an additional keto group. tandfonline.com

Specific studies on a substituted this compound derivative have demonstrated its reaction with α-chloroacetic acid and β-bromopropionic acid in the presence of sodium acetate (B1210297) to yield products that subsequently cyclize to form thiazolo- and thiazinoisoquinolines, respectively. tandfonline.comtandfonline.com Similarly, reaction with one equivalent of phenacyl bromide leads to selective S-alkylation, while using two equivalents can result in both S- and O-phenacylation in susceptible derivatives. tandfonline.comtandfonline.com The reaction with electrophiles like p-O2NC6H4SCl has also been used to synthesize sulfur-containing isoquinolines. acs.org

Table 2: Reactions of a Substituted this compound with Electrophiles

| Electrophile | Reagents/Conditions | Product Type | Yield |

| Chloroacetic acid | Ethanol (B145695), Sodium acetate, Reflux | Thiazoloisoquinoline derivative | 87% |

| β-Bromopropionic acid | Ethanol, Sodium acetate, Reflux | Thiazinoisoquinoline derivative | 70% |

| Phenacyl bromide (1 mole) | - | S-Phenacyl derivative | - |

| Phenacyl bromide (2 moles) | - | S- and O-phenacyl derivative | - |

| Data from the synthesis and reactions of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound. tandfonline.comtandfonline.com |

Reactions with Organic Isocyanates

Electrophilic Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline ring itself can undergo electrophilic substitution reactions. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) occurs preferentially on the benzenoid ring. shahucollegelatur.org.inimperial.ac.uk

For the parent isoquinoline molecule, nitration and sulfonation reactions typically yield substitution at the 5- and 8-positions. shahucollegelatur.org.inslideshare.netdtic.mil The presence of the thiol group at the 1-position, an electron-donating group, can influence the regioselectivity and rate of these reactions. In contrast to electrophilic substitution, nucleophilic substitution on the isoquinoline ring occurs primarily at the 1-position. arsdcollege.ac.in

Oxidation and Reduction Processes

The this compound molecule can undergo both oxidation and reduction, affecting either the heterocyclic ring system or the thiol group.

Oxidation: Vigorous oxidation of the isoquinoline ring, for example with alkaline potassium permanganate, can lead to ring cleavage, yielding products like phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.inslideshare.net The outcome of oxidation can be influenced by substituents on the ring. For instance, in 5-aminoisoquinoline, the benzene (B151609) ring is oxidized, whereas in 5-nitroisoquinoline, the pyridine ring is oxidized. shahucollegelatur.org.in The thiol group itself is susceptible to oxidation, potentially forming a disulfide bridge with another molecule to yield a diisoquinolyl disulfide, a reaction observed in similar heterocyclic thiols. cdnsciencepub.com The enzymatic oxidation of isoquinoline has also been studied, with isoquinoline 1-oxidoreductase, a member of the xanthine (B1682287) oxidase family, catalyzing the reaction. nih.gov This enzyme contains molybdenum and iron-sulfur (FeS) centers that participate in the electron transfer process. nih.gov

Reduction: Reduction of the isoquinoline ring system can be controlled to selectively reduce either the pyridine or the benzene ring. pharmaguideline.com Catalytic hydrogenation in an acidic medium can selectively reduce the pyridine ring to give a 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in Reduction with sodium in liquid ammonia (B1221849) can yield a 1,2-dihydroisoquinoline. arsdcollege.ac.in

Table 3: Midpoint Potentials of FeS Centers in Isoquinoline 1-Oxidoreductase

| Center | Midpoint Potential (mV) |

| FeSI | +65 |

| FeSII | +10 |

| Data from comparative EPR and redox studies of prokaryotic enzymes of the xanthine oxidase family. nih.gov |

Suppression of Disulfide Formation

The thiol group (-SH) in this compound is susceptible to oxidation, which typically leads to the formation of a disulfide (R-S-S-R) linkage. libretexts.org This process involves the removal of a hydrogen atom from two thiol molecules and the subsequent formation of a sulfur-sulfur bond. libretexts.org However, under specific reaction conditions, the formation of this disulfide bond can be suppressed.

The interconversion between a thiol and a disulfide is a redox reaction, where the thiol is the reduced form and the disulfide is the oxidized form. libretexts.org The formation of a new disulfide bond in a protein, for instance, can occur through a "disulfide exchange" reaction with an oxidized glutathione (B108866) (GSSG). libretexts.org This reaction can be described as a series of two SN2-like attacks, resulting in a new cysteine-cysteine disulfide at the expense of the disulfide in GSSG. libretexts.org Conversely, in its reduced state, glutathione (GSH) can reduce disulfide bridges in proteins. libretexts.org

In the context of this compound, preventing unwanted disulfide formation is crucial for reactions where the free thiol group is required for subsequent transformations. The choice of reagents and reaction conditions plays a pivotal role in controlling this reactivity. For instance, in certain synthetic protocols, the use of specific catalysts or protecting groups can prevent the thiol from undergoing oxidation. While the search results provide general information on disulfide formation and suppression, specific studies detailing the suppression of disulfide formation for this compound itself were not prominently found. However, the general principles of thiol chemistry suggest that controlling the redox environment is key.

Chemoselective Reduction through Energy Transfer Catalysis

Recent advancements in catalysis have enabled the chemoselective reduction of heteroaromatic compounds like quinolines and isoquinolines. researchgate.netnih.gov One such method involves energy transfer (EnT) catalysis, which facilitates a subsequent hydrogen atom transfer (HAT). researchgate.netnih.gov This approach offers high chemoselectivity, a significant advantage over traditional methods like catalytic hydrogenation and Birch reduction, which often struggle with selectivity. researchgate.netnih.gov

The protocol's design circumvents the reliance on the reductive potential of the reactants. Instead, it leverages the triplet energies of the chemical species and the kinetic barriers associated with the energy and hydrogen atom transfer steps. researchgate.netnih.gov This allows for the preservation of various functional groups that are typically labile under other reduction conditions. researchgate.netnih.gov

A study on the chemoselective reduction of quinolines and isoquinolines demonstrated the effectiveness of this energy transfer catalysis. researchgate.netnih.gov While the specific reduction of this compound was not the primary focus of the provided search results, the methodology is applicable to the isoquinoline scaffold. The process would involve the selective excitation of the isoquinoline ring system, followed by hydrogen atom transfer to achieve reduction, while leaving the thiol group intact. This high degree of chemoselectivity is a significant tool for the synthesis of complex molecules where multiple functional groups are present.

| Catalyst System | Substrate Type | Key Features |

| Energy Transfer (EnT) Catalysis | Quinolines, Isoquinolines | High chemoselectivity, bypasses reductive potential limitations, preserves labile functional groups. researchgate.netnih.gov |

| Organophotocatalyst 4CzIPN with thiol and formate | Alkenes, Heterocycles | Cost-effective, safe, practical, avoids expensive metals. acs.org |

Intramolecular Cyclization Reactions

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions involve the formation of a new ring within the molecule, often leading to complex polycyclic structures.

One example is the Pummerer reaction of N-acyl-N-(aryl)methyl-2-(phenylthio)ethylamines, which, upon treatment with trifluoroacetic anhydride (B1165640) (TFAA), undergoes intramolecular cyclization to yield N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines. jst.go.jp This reaction proceeds under mild conditions. jst.go.jp

Another approach involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. researchgate.net This method provides a facile route to isoquinolines and isoquinoline N-oxides under simple and mild conditions, without the need for organic solvents, additives, or ligands. researchgate.net The reactivity can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. researchgate.net

Furthermore, the cyclization of 2-alkynylbenzaldoxime can be initiated by an electrophile like silver triflate or bromine, leading to the formation of isoquinoline-N-oxides. thieme-connect.de These intermediates can then undergo further reactions.

| Reaction Type | Starting Material | Product | Catalyst/Reagent |

| Pummerer Reaction | N-acyl-N-(aryl)methyl-2-(phenylthio)ethylamine sulfoxides | N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines | Trifluoroacetic anhydride (TFAA) jst.go.jp |

| Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Isoquinolines and Isoquinoline N-oxides | Copper(I) researchgate.net |

| Electrophile-induced Cyclization | 2-alkynylbenzaldoxime | Isoquinoline-N-oxides | Silver triflate or Bromine thieme-connect.de |

Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. ub.edu Multicomponent reactions (MCRs) are a subset of these, where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. ub.edursc.org These approaches are highly efficient and atom-economical.

This compound can participate in such complex transformations. For instance, a thiol-mediated three-step cascade reaction has been developed for the conversion of indoles into functionalized quinolines. nih.gov In this process, a thiol acts as a "multitasking" reagent, promoting a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov

Another example is the one-pot synthesis of 4-methylisoquinolines via a cascade process involving a Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization. researchgate.net This reaction demonstrates good functional group tolerance and provides the desired products in good yields. researchgate.net

The development of such cascade and multicomponent reactions involving this compound and related structures significantly streamlines the synthesis of complex heterocyclic molecules, which are important scaffolds in medicinal chemistry and materials science. rsc.orgresearchgate.net

Biological and Medicinal Applications of Isoquinoline 1 Thiol Derivatives

Pharmacological Profile and Therapeutic Potential of Isoquinoline (B145761) Scaffolds

The isoquinoline scaffold is a prominent structural motif found in numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities. jpionline.org These derivatives are recognized for their significant biological effects, which has led to extensive research into their potential as therapeutic agents. jpionline.org The versatility of the isoquinoline framework allows for structural modifications that can lead to compounds with potent and selective activities, making them attractive candidates for drug discovery. jpionline.org

Isoquinoline derivatives have demonstrated considerable cytotoxic and antiproliferative effects across various human cancer cell lines, establishing them as a significant class of compounds in the development of anticancer drugs. jpionline.org Their antitumor properties are a key area of investigation, with many natural and synthetic isoquinoline-based compounds showing promise. jpionline.org

Certain isoquinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. acs.orgplos.org By interfering with microtubule dynamics, these compounds can induce a G2/M phase cell cycle arrest, ultimately leading to apoptosis in cancer cells. plos.orgtandfonline.com For instance, hydroxy-substituted indolo[2,1-a]isoquinolines have been shown to bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. acs.org The (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline, in particular, have demonstrated significant inhibitory activity. acs.org Docking studies of other derivatives have suggested that hydrogen bonds with residues such as Cysβ241 are important for this inhibitory action. plos.org

Table 1: Inhibition of Tubulin Polymerization by Isoquinoline Derivatives

| Compound | Target | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Tubulin | Inhibition of polymerization | 11 ± 0.4 μM | acs.org |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Tubulin | Inhibition of polymerization | 3.1 ± 0.4 μM | acs.org |

| EAPB0203 | Tubulin | Inhibition of polymerization | Similar to colchicine | plos.org |

| EAPB0503 | Tubulin | Inhibition of polymerization | Similar to colchicine | plos.org |

A key mechanism of the anticancer activity of isoquinoline derivatives is the induction of apoptosis. plos.org This programmed cell death can be triggered through various pathways. For example, some derivatives cause apoptosis by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death. plos.org Others, like certain isoquinoline-1,3,4-trione derivatives, can inactivate caspase-3, a key enzyme in the apoptotic cascade, through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, some pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, such as lamellarin D, induce apoptosis by acting directly on mitochondria, causing a disruption of the inner mitochondrial transmembrane potential. rsc.org Palladium(II) and rhodium(III) complexes with isoquinoline derivatives have also been shown to trigger mitochondria-mediated apoptosis by increasing ROS generation and activating the caspase cascade. chinesechemsoc.orgchinesechemsoc.org

Isoquinoline derivatives have demonstrated broad cytotoxic activity against a panel of human cancer cell lines. jpionline.orgplos.orgnih.govnih.gov For example, a series of aminoisoquinoline-5,8-quinones showed moderate to high cytotoxicity with IC50 values ranging from 0.58 to 15.43 μM against different cell lines. nih.gov Another study identified Compound 2, an isoquinoline derivative, as a potential anticancer agent due to its high cytotoxicity towards HeLa and HepG2 cancer cells but relatively low toxicity to normal HEK-293T cells. plos.org Additionally, isoquinoline alkaloids and herbal extracts have shown promising cytotoxic effects against melanoma and squamous cell carcinoma cell lines, in some cases exhibiting higher potency than standard chemotherapeutic drugs. nih.gov

Table 2: Cytotoxic Activity of Isoquinoline Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |

|---|---|---|---|

| Aminoisoquinoline-5,8-quinones | Various | 0.58 to 15.43 μM | nih.gov |

| Compound 2 | HeLa, HepG2 | Not specified, but high cytotoxicity | plos.org |

| Isoquinoline alkaloids | Melanoma, Squamous cell carcinoma | Higher potency than standard chemotherapeutic drugs | nih.gov |

| Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 | 16.1 μM | nih.gov |

| Thiophenyl sulfonyl isoquinoline derivative | MCF-7 | 19.8 μM | nih.gov |

| [Pd(L1)Cl2] (C1) | HepG2 | Higher than cisplatin | chinesechemsoc.org |

Certain isoquinoline derivatives have shown inhibitory potential against multiple myeloma cells. For instance, an amino isoquinoline derivative demonstrated significant inhibitory action against NCI-H929 multiple myeloma cells with an IC50 value of 2.25 μM. nih.gov Proteasome inhibitors are an important class of drugs for treating multiple myeloma, and some quinoline (B57606) derivatives, which share a structural relationship with isoquinolines, have been identified as proteasome inhibitors. nih.gov

Topoisomerase I (Top1) is a validated target for anticancer drugs, and several isoquinoline derivatives have been found to inhibit this enzyme. nih.govnih.gov Lamellarin D, a pyrrolo[2,1-a]isoquinoline, is a potent inhibitor of human Top1, stabilizing the DNA-Topo-I covalent complex. rsc.org This mechanism is similar to the well-known Top1 inhibitor camptothecin. rsc.org Indenoisoquinolines have also been identified as Top1 inhibitors, with some derivatives showing potent cytotoxicity and good Top1 inhibition. nih.gov Interestingly, some indolizinoquinoline-5,12-dione derivatives inhibit Top1 through a different mechanism than camptothecin, by specifically inhibiting the catalytic cleavage activity of the enzyme rather than stabilizing the drug-enzyme-DNA complex. nih.gov

Table 3: Topoisomerase I Inhibitory Activity of Isoquinoline Derivatives

| Compound/Derivative Class | Specific Compound Example | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrrolo[2,1-a]isoquinolines | Lamellarin D | Stabilizes DNA-Topo-I covalent complex | rsc.org |

| Indenoisoquinolines | Compound 13 | Good Top1 inhibition | nih.gov |

| Indolizinoquinoline-5,12-diones | CY13II | Inhibits catalytic cleavage activity of Top1 | nih.gov |

Anticancer Activity

Inhibition of Protein Kinases

Isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, survival, and metabolism. google.com The inhibition of these kinases is a key strategy in the development of anticancer therapies. nih.gov

Certain lamellarins, which are pyrrolo[2,1-a]isoquinoline alkaloids, have been shown to interfere with the activity of a range of protein kinases relevant to cancer. rsc.org These include dual-specificity tyrosine-phosphorylation-regulated kinase 1A, glycogen (B147801) synthase kinase-3 (GSK-3), casein kinase 1, PIM-1, and cyclin-dependent kinases (CDKs). rsc.org For effective protein kinase inhibition by lamellarin analogs, the presence of hydroxy groups at specific positions (C-8 and C-13) and a planar pentacyclic core structure are crucial. rsc.org

Furthermore, novel isoquinoline derivatives conjugated with peptides or peptidomimetics have been developed as inhibitors of protein kinase B (PKB), also known as Akt. google.com These chimeric compounds are designed to have high affinity for the ATP-binding site of the kinase, leading to improved activity and selectivity. google.com A study on 4,5-dihydro-1H- jpionline.orgresearchgate.netdithiolo[3,4-c]quinoline-1-thione derivatives revealed significant inhibitory activity against several kinases, including JAK3, NPM1-ALK, and cRAF. nih.govresearchgate.net

Table 1: Inhibition of Protein Kinases by Isoquinoline-1-thiol Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|